molecular formula C7H17NO2 B13630733 N-(2,2-Dimethoxyethyl)propan-2-amine

N-(2,2-Dimethoxyethyl)propan-2-amine

Cat. No.: B13630733
M. Wt: 147.22 g/mol
InChI Key: FUJWQGZPBSWGPX-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO2 It is a secondary amine where the nitrogen atom is bonded to a 2,2-dimethoxyethyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethoxyethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with isopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired amine as the primary product.

Industrial Production Methods

In an industrial setting, the production of (2,2-dimethoxyethyl)(propan-2-yl)amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield simpler amines or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,2-Dimethoxyethyl)(propan-2-yl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-dimethoxyethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethoxyethyl)(methyl)amine
  • (2,2-Dimethoxyethyl)(ethyl)amine
  • (2,2-Dimethoxyethyl)(butyl)amine

Uniqueness

(2,2-Dimethoxyethyl)(propan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 2,2-dimethoxyethyl and propan-2-yl groups allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)propan-2-amine

InChI

InChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3

InChI Key

FUJWQGZPBSWGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(OC)OC

Origin of Product

United States

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